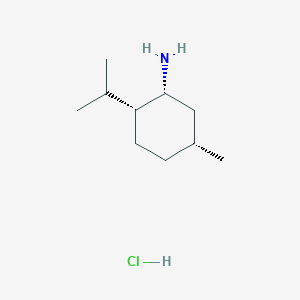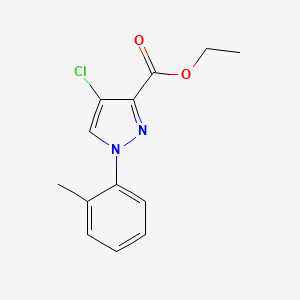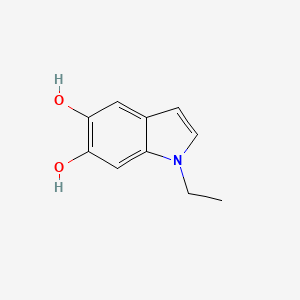![molecular formula C22H22O2 B12941036 2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol](/img/structure/B12941036.png)
2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol is a complex organic compound characterized by its multiple phenyl groups and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenylboronic acid with 4-(2-hydroxyethyl)phenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenyl groups can be reduced to cyclohexyl groups under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of 2-[4-[4-[4-(2-carboxyethyl)phenyl]phenyl]phenyl]ethanol.
Reduction: Formation of 2-[4-[4-[4-(2-hydroxyethyl)cyclohexyl]cyclohexyl]cyclohexyl]ethanol.
Substitution: Formation of 2-[4-[4-[4-(2-chloroethyl)phenyl]phenyl]phenyl]ethanol.
Applications De Recherche Scientifique
2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can interact with hydrophobic regions of proteins, affecting their conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenethyl alcohol: Known for its antioxidant properties.
2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenoxy]ethanol: Used in the synthesis of advanced materials.
Uniqueness
2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol is unique due to its multiple phenyl groups, which provide a high degree of structural complexity and potential for diverse chemical interactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H22O2 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol |
InChI |
InChI=1S/C22H22O2/c23-15-13-17-1-5-19(6-2-17)21-9-11-22(12-10-21)20-7-3-18(4-8-20)14-16-24/h1-12,23-24H,13-16H2 |
Clé InChI |
PACXTLNKJPBSBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCO)C2=CC=C(C=C2)C3=CC=C(C=C3)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B12940961.png)
![(((3AR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane](/img/structure/B12940962.png)
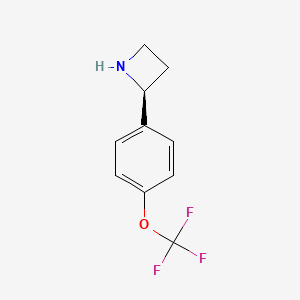
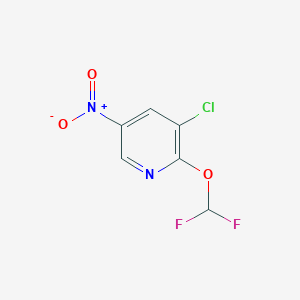
![5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12940981.png)
![2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12940983.png)
![8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12940986.png)

![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]-](/img/structure/B12941014.png)
![Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1'-cyclopropan]-7(6H)-one](/img/structure/B12941018.png)
